molecular formula C7H10N4O2 B11816562 2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid

2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid

Katalognummer: B11816562
Molekulargewicht: 182.18 g/mol
InChI-Schlüssel: YLPDRUXFJAVRJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. For example, its antitrypanosomal activity is attributed to its ability to disrupt the metabolic pathways of Trypanosoma species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Aminopyrimidine: Shares the pyrimidine core but lacks the additional aminoethyl and carboxylic acid groups.

    Pyrimidine-5-carboxylic acid: Similar structure but without the aminoethyl group.

    2-(Pyridin-2-yl)pyrimidine: Contains a pyridine ring fused to the pyrimidine core.

Uniqueness

2-((2-Aminoethyl)amino)pyrimidine-5-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both aminoethyl and carboxylic acid groups allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications .

Eigenschaften

Molekularformel

C7H10N4O2

Molekulargewicht

182.18 g/mol

IUPAC-Name

2-(2-aminoethylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H10N4O2/c8-1-2-9-7-10-3-5(4-11-7)6(12)13/h3-4H,1-2,8H2,(H,12,13)(H,9,10,11)

InChI-Schlüssel

YLPDRUXFJAVRJR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)NCCN)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.